molecular formula C40H50Cl2N8O6S B12431604 HCV-IN-7 (hydrochloride)

HCV-IN-7 (hydrochloride)

Cat. No.: B12431604
M. Wt: 841.8 g/mol
InChI Key: HVGIKJUXPYMGSR-BQMYBVSNSA-N
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Description

HCV-IN-7 (hydrochloride) is an orally active and potent pan-genotypic inhibitor of the nonstructural protein 5A (NS5A) of the hepatitis C virus (HCV). It exhibits a superior pan-genotypic profile and favorable pharmacokinetic characteristics, making it a promising candidate for antiviral therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HCV-IN-7 (hydrochloride) involves multiple steps, including the formation of a tricyclic central core. The synthetic route typically includes the following steps:

  • Formation of the tricyclic core through cyclization reactions.
  • Introduction of functional groups to enhance antiviral activity.
  • Purification and conversion to the hydrochloride salt form.

Industrial Production Methods

Industrial production of HCV-IN-7 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification .

Chemical Reactions Analysis

Types of Reactions

HCV-IN-7 (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Oxidizing agents like potassium permanganate.
  • Reducing agents like sodium borohydride.
  • Substitution reagents like alkyl halides.

Major Products

The major products formed from these reactions include derivatives of HCV-IN-7 (hydrochloride) with modified antiviral properties .

Scientific Research Applications

HCV-IN-7 (hydrochloride) has a wide range of scientific research applications:

Mechanism of Action

HCV-IN-7 (hydrochloride) exerts its effects by inhibiting the NS5A protein of HCV. This inhibition prevents the replication and assembly of the virus, thereby reducing viral load. The compound targets the N-terminus of the D1 domain of NS5A, disrupting its interaction with host cell proteins and membranes required for virion replication complex assembly .

Comparison with Similar Compounds

Similar Compounds

    Daclatasvir: Another NS5A inhibitor with a similar mechanism of action.

    Ledipasvir: An NS5A inhibitor used in combination with sofosbuvir for HCV treatment.

    Velpatasvir: A pan-genotypic NS5A inhibitor with a broad spectrum of activity.

Uniqueness

HCV-IN-7 (hydrochloride) stands out due to its superior pan-genotypic profile and favorable pharmacokinetic characteristics. It shows potent antiviral activity across multiple HCV genotypes and has a good liver uptake, making it a promising candidate for further development .

Properties

Molecular Formula

C40H50Cl2N8O6S

Molecular Weight

841.8 g/mol

IUPAC Name

methyl N-[(2S)-1-[2-[5-[2-[2-[1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]benzo[g][1]benzothiol-7-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate;dihydrochloride

InChI

InChI=1S/C40H48N8O6S.2ClH/c1-21(2)32(45-39(51)53-5)37(49)47-15-7-9-29(47)35-41-19-27(43-35)24-13-14-26-23(17-24)11-12-25-18-31(55-34(25)26)28-20-42-36(44-28)30-10-8-16-48(30)38(50)33(22(3)4)46-40(52)54-6;;/h11-14,17-22,29-30,32-33H,7-10,15-16H2,1-6H3,(H,41,43)(H,42,44)(H,45,51)(H,46,52);2*1H/t29?,30?,32-,33-;;/m0../s1

InChI Key

HVGIKJUXPYMGSR-BQMYBVSNSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCCC1C2=NC=C(N2)C3=CC4=C(C=C3)C5=C(C=C4)C=C(S5)C6=CN=C(N6)C7CCCN7C(=O)[C@H](C(C)C)NC(=O)OC)NC(=O)OC.Cl.Cl

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC4=C(C=C3)C5=C(C=C4)C=C(S5)C6=CN=C(N6)C7CCCN7C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC.Cl.Cl

Origin of Product

United States

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